molecular formula C4H7ClO B124287 Isobutyryl chloride CAS No. 79-30-1

Isobutyryl chloride

Cat. No.: B124287
CAS No.: 79-30-1
M. Wt: 106.55 g/mol
InChI Key: DGMOBVGABMBZSB-UHFFFAOYSA-N
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Description

Isobutyryl chloride, also known as 2-methylpropanoyl chloride, is an organic compound with the molecular formula C4H7ClO. It is a colorless liquid and the simplest branched-chain acyl chloride. This compound is primarily used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Isobutyryl chloride, also known as 2-methylpropanoyl chloride, is an organic compound with the formula (CH3)2CHCOCl . It is a colorless liquid and the simplest branched-chain acyl chloride . As an ordinary acid chloride, it is involved in many reported transformations .

Mode of Action

This compound is known to react with various compounds. For instance, it reacts with guanine to yield N(2)-isobutyrylguanine . It can also undergo dehydrohalogenation with triethylamine to give 2,2,4,4-tetramethylcyclobutanedione . Furthermore, it can be treated with hydrogen fluoride to produce the acid fluoride .

Biochemical Pathways

This compound is associated with the metabolism of valine, an essential amino acid . Elevated levels of this compound are linked with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism . On the other hand, its isomer, butyrylcarnitine, is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .

Pharmacokinetics

Its physical properties such as density (1017 g/mL at 25 °C ) and boiling point (91–93 °C ) can influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For example, when it reacts with guanine, it yields N(2)-isobutyrylguanine . This could potentially alter the structure and function of DNA, given that guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the event of a spill, it is recommended to cover it with dry earth, dry sand, or other non-combustible material followed by a plastic sheet to minimize spreading or contact with rain . This suggests that exposure to moisture or other environmental elements could potentially affect its stability and reactivity.

Preparation Methods

Isobutyryl chloride is typically prepared by the chlorination of isobutyric acid. The reaction involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The process is carried out under controlled conditions to ensure the complete conversion of isobutyric acid to this compound .

Industrial Production Method:

Chemical Reactions Analysis

Isobutyryl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Triethylamine: Used in dehydrohalogenation reactions.

    Hydrogen Fluoride: Used to form acid fluorides.

    Organic Solvents: Such as dichloromethane, are commonly used in these reactions.

Major Products:

  • 2,2,4,4-Tetramethylcyclobutanedione
  • Acid Fluorides
  • Acylated Derivatives

Comparison with Similar Compounds

  • Acetyl Chloride
  • Propionyl Chloride
  • Butyryl Chloride

Is there anything else you would like to know about isobutyryl chloride?

Properties

IUPAC Name

2-methylpropanoyl chloride
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InChI

InChI=1S/C4H7ClO/c1-3(2)4(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMOBVGABMBZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7ClO
Record name ISOBUTYRYL CHLORIDE
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DSSTOX Substance ID

DTXSID0052542
Record name 2-Methylpropanoyl chloride
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Molecular Weight

106.55 g/mol
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Physical Description

Isobutyryl chloride appears as a colorless liquid. Irritates skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid; [Alfa Aesar MSDS]
Record name ISOBUTYRYL CHLORIDE
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Record name Isobutyryl chloride
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CAS No.

79-30-1
Record name ISOBUTYRYL CHLORIDE
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Record name Isobutyryl chloride
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Record name Isobutanoyl chloride
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Record name Propanoyl chloride, 2-methyl-
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Record name 2-Methylpropanoyl chloride
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Record name Isobutyryl chloride
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Record name ISOBUTANOYL CHLORIDE
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Synthesis routes and methods

Procedure details

Operating substantially as described in example 25 starting from 4-(3,5-dichloro-pyridin-4-ylmethyl)-7-methoxy-1,2-dihydro-phthalazine (1 g, 3.1 mmoles), prepared as described in example 22, in dry THF (35 ml), triethylamine (1.08 ml, 7.76 mmoles) and isobutanoyl chloride (0.39 ml, 3.72 mmoles), 1 g of the title compound was obtained (yield: 83%). m.p.: 210-212° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of isobutyryl chloride?

A1: this compound has the molecular formula C4H7ClO and a molecular weight of 106.55 g/mol. Its structure consists of an isopropyl group bonded to a carbonyl group, with a chlorine atom attached to the carbonyl carbon.

Q2: How can this compound be characterized spectroscopically?

A2: this compound exhibits characteristic peaks in various spectroscopic techniques. In infrared spectroscopy (IR), a strong absorption band around 1800 cm−1 indicates the presence of the carbonyl group [, ]. In proton nuclear magnetic resonance (1H NMR) spectroscopy, the isopropyl group gives rise to characteristic signals.

Q3: Is this compound stable under various conditions?

A3: this compound is sensitive to moisture and readily hydrolyzes in the presence of water to form isobutyric acid and hydrogen chloride []. It should be stored under anhydrous conditions.

Q4: How is this compound used in acylation reactions?

A4: this compound is a highly reactive acylating agent commonly employed to introduce the isobutyryl group into molecules. It reacts readily with various nucleophiles, including alcohols [, , ], amines [, , , , ], and enolates [], to form esters, amides, and β-dicarbonyl compounds, respectively.

Q5: Can you provide an example of a reaction where this compound acts as an acylating agent?

A5: In the synthesis of molnupiravir, an antiviral drug, this compound is used for the chemoselective acylation of cytidine’s primary alcohol []. This reaction is carried out in DMF using triethylamine as a base.

Q6: Are there any examples of this compound participating in reactions other than acylations?

A6: this compound reacts with triethylphosphite to form diethyl isobutyrylphosphonate, demonstrating its participation in the "acyl-Arbuzov" reaction []. This reaction proceeds rapidly at 0°C and provides a valuable intermediate for synthesizing alkyl phosphonates.

Q7: How does the reactivity of this compound compare to other acylating agents?

A7: In a study comparing the acylation rates of anilines with different acylating agents, this compound was found to be more reactive than dimethylketen but less reactive than isobutyryl bromide []. Interestingly, the addition of carboxylic acids, like isobutyric acid, catalyzed the acylation reaction with dimethylketen but not with isobutyryl halides. This suggests different mechanisms are at play depending on the acylating agent used.

Q8: How does the structure of this compound influence its reactivity?

A8: The presence of the chlorine atom, being a good leaving group, makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack and making this compound a reactive acylating agent. The branched isopropyl group can also exert steric effects, influencing the reactivity and selectivity of reactions involving this compound [].

Q9: How can the stability of this compound be improved for storage or specific applications?

A9: Due to its reactivity with water, this compound is typically stored under anhydrous conditions, often under an inert atmosphere. For reactions, it is often used in anhydrous solvents like dichloromethane, tetrahydrofuran, or diethyl ether [, , ].

Q10: What safety precautions should be taken when handling this compound?

A10: this compound is corrosive and should be handled with care. It can cause severe skin burns and eye damage. It is also harmful if inhaled. Proper personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this reagent.

Q11: What are some applications of this compound in the synthesis of biologically active molecules?

A11: this compound plays a crucial role in the synthesis of various pharmaceuticals and biologically active compounds. For example, it is employed in preparing molnupiravir, a promising oral drug for treating COVID-19 [], and bortezomib, a proteasome inhibitor used in cancer therapy [].

Q12: Are there any applications of this compound in material science or other fields?

A12: While the provided research papers mainly focus on its use in organic synthesis, this compound's reactivity makes it a potential building block for various materials. For instance, it can be utilized to modify polymers, introducing the isobutyryl group to alter their properties [].

Q13: Are there any alternative reagents or methods that can be used in place of this compound for specific applications?

A13: The choice of whether to use this compound or an alternative depends on the specific reaction and desired outcome. For instance, while this compound is commonly used for acylation, alternative acylating agents like isobutyric anhydride [] or carboxylic acid/dimethylketen systems [] can be employed depending on the desired reactivity and selectivity.

Q14: What research tools and techniques are commonly employed to study reactions involving this compound?

A14: Researchers use various techniques to investigate reactions with this compound, including nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress and identify products [, ], infrared (IR) spectroscopy to characterize functional groups [, ], and gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds [].

Q15: How does research on this compound connect to different scientific disciplines?

A15: The study of this compound spans organic chemistry, medicinal chemistry, and material science. For example, understanding its reactivity and selectivity in organic synthesis is crucial for developing new synthetic methods and strategies. These methodologies can then be applied in medicinal chemistry to synthesize novel drug candidates, including antiviral agents like molnupiravir [] and anticancer therapeutics like bortezomib [].

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